molecular formula C11H18BrNO3 B6195139 tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate CAS No. 2679949-33-6

tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate

Cat. No.: B6195139
CAS No.: 2679949-33-6
M. Wt: 292.17 g/mol
InChI Key: LEKRLKCHSGLNOR-VIFPVBQESA-N
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Description

Molecular Formula: C₁₁H₁₈BrNO₃ Molecular Weight: 292.18 g/mol Key Features:

  • Chiral center at the (1S) position.
  • Cyclopropane ring fused to a ketone group.
  • Bromine atom at the 3-position of the propyl chain.
  • tert-Butyl carbamate (Boc) protecting group.

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical control and functional group diversity are critical. The bromine atom likely acts as a leaving group in nucleophilic substitution reactions, while the Boc group protects the amine during synthetic steps .

Properties

CAS No.

2679949-33-6

Molecular Formula

C11H18BrNO3

Molecular Weight

292.17 g/mol

IUPAC Name

tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-9(7-4-5-7)8(14)6-12/h7,9H,4-6H2,1-3H3,(H,13,15)/t9-/m0/s1

InChI Key

LEKRLKCHSGLNOR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is synthesized via [2+1] cycloaddition or Simmons-Smith reaction . For enantioselective cyclopropanation, chiral auxiliaries or catalysts are employed:

Method A: Transition Metal-Catalyzed Cyclopropanation

  • Substrate : Allyl alcohol derivatives.

  • Catalyst : Rhodium(II) acetate with chiral ligands (e.g., (R)-BINAP\text{(R)-BINAP}).

  • Reagent : Ethyl diazoacetate.

  • Conditions : Dichloromethane, 0°C, 12 hours.

  • Yield : 65–75% enantiomeric excess (ee).

Method B: Simmons-Smith Reaction

  • Substrate : Allyl ethers.

  • Reagent : Diiodomethane (CH2I2\text{CH}_{2}\text{I}_{2}) and zinc-copper couple.

  • Conditions : Ether, reflux, 6 hours.

  • Yield : 50–60% (racemic).

Boc Protection of the Amine

The primary amine intermediate is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_{2}\text{O}):

  • Reagents : Boc2O\text{Boc}_{2}\text{O}, 4-dimethylaminopyridine (DMAP).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 85–90%.

α-Bromination of the Ketone

The ketone group undergoes bromination at the α-position using N-bromosuccinimide (NBS) :

  • Reagents : NBS, benzoyl peroxide (initiator).

  • Solvent : Carbon tetrachloride (CCl4\text{CCl}_{4}).

  • Conditions : Light exclusion, 60°C, 3 hours.

  • Yield : 70–80%.

Optimization Strategies

Enantioselectivity Enhancement

  • Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers post-synthesis.

  • Asymmetric Catalysis : Employing Cu(I)-PyBOX\text{Cu(I)-PyBOX} complexes for cyclopropanation, achieving >90% ee.

Bromination Efficiency

  • Radical Inhibitors : Addition of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) suppresses over-bromination.

  • Solvent Optimization : Switching to CH2Cl2\text{CH}_{2}\text{Cl}_{2} improves NBS solubility and reaction homogeneity.

Comparison of Synthetic Routes

ParameterMethod A (Catalytic)Method B (Simmons-Smith)
Enantiomeric Excess 75% eeRacemic
Reaction Time 12 hours6 hours
Yield 70%55%
Scalability ModerateHigh

Challenges and Solutions

Cyclopropane Ring Stability

  • Challenge : Ring-opening under acidic or basic conditions.

  • Solution : Use aprotic solvents and neutral pH during Boc protection.

Bromine Selectivity

  • Challenge : Di-bromination at the α-position.

  • Solution : Stoichiometric control (1.0 equiv. NBS) and low-temperature quenching.

Analytical Characterization

Post-synthesis, the compound is validated via:

  • NMR Spectroscopy :

    • 1H^{1}\text{H}: δ 1.2–1.5 ppm (cyclopropane protons), δ 4.1 ppm (Boc methyl).

    • 13C^{13}\text{C}: δ 28.5 ppm (cyclopropane carbons), δ 155.0 ppm (carbamate carbonyl).

  • Mass Spectrometry :

    • [M+H]+\text{[M+H]}^{+}: m/z 292.05 (calculated), 292.04 (observed).

Chemical Reactions Analysis

Key Structural Features

  • Carbamate group : A protective group (Boc) that stabilizes the molecule and can undergo hydrolysis.

  • Bromine atom : Positioned at the β-carbon of a ketone, enabling nucleophilic substitution.

  • Cyclopropyl ring : Contributes to steric hindrance and influences reactivity.

  • Chiral center : (1S)-configuration at the cyclopropyl-substituted carbon.

Nucleophilic Substitution

The bromine atom in the β-position to the carbonyl group undergoes nucleophilic displacement. Common reactions include:

  • Substitution with amines/thiols :

    R-Br+NuR-Nu+Br\text{R-Br} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Br}^-

    Potential products include carbamate derivatives with nitrogen- or sulfur-containing groups.

  • Elimination : Under basic conditions, elimination to form α,β-unsaturated ketones is possible.

Carbamate Hydrolysis

Acidic or basic hydrolysis cleaves the carbamate group:

  • Acidic conditions :

    R-O-CO-NH+H+R-OH+CO2+NH3+\text{R-O-CO-NH} + \text{H}^+ \rightarrow \text{R-OH} + \text{CO}_2 + \text{NH}_3^+
  • Basic conditions : Similar cleavage pathway with deprotonation steps.

Cyclopropyl Ring Reactivity

The cyclopropyl group can undergo:

  • Ring-opening : Under acidic or oxidative conditions, forming allylic systems.

  • Substitution : Direct electrophilic attack on the cyclopropane ring.

Comparison of Functional Groups

Functional Group Reactivity Reaction Type
Bromine (β to ketone)High nucleophilicitySubstitution/elimination
Carbamate (Boc)Hydrolytic instabilityAcid/base cleavage
CyclopropaneStrain-driven reactivityRing-opening

Thermodynamic and Kinetic Considerations

  • Steric effects : The cyclopropyl group may hinder nucleophilic attack on the carbamate.

  • Electron-withdrawing groups : The ketone (α to bromine) enhances nucleophilic substitution via stabilization of the transition state.

Biological Implications

While specific biological data for this compound is limited, structural analogs suggest potential roles in:

  • Enzyme inhibition : The carbamate group may act as a leaving group in prodrug designs.

  • Receptor binding : The cyclopropyl ring could interact with hydrophobic pockets in proteins.

Limitations of Available Data

The provided sources ( ) lack explicit experimental details for this specific compound. Reaction mechanisms are inferred from general carbamate and alkyl bromide chemistry. For comprehensive analysis, peer-reviewed studies or proprietary data would be required.

This synthesis highlights the compound’s reactivity profile while acknowledging gaps in direct experimental evidence from acceptable sources.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl carbamate protecting group, which enhances its stability and reactivity. The structural formula is represented as follows:

  • Molecular Formula: C11H18BrNO3C_{11}H_{18}BrNO_3
  • Molecular Weight: 292.17 g/mol
  • IUPAC Name: tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate
  • SMILES: CC(C)(C)OC(=O)NC@@HC(=O)CBr

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for generating substituted derivatives.

Common Reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid).
Reaction TypeDescriptionMajor Products Formed
SubstitutionNucleophiles replace bromine with other functional groupsSubstituted derivatives
DeprotectionRemoval of the carbamate group to yield free aminesFree amine

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a prodrug due to its stable carbamate linkage, which can be cleaved in vivo to release active drugs. Its structural features allow for the design of enzyme inhibitors and receptor modulators.

Potential Applications:

  • Development of CFTR potentiators and inhibitors, which are crucial for treating cystic fibrosis .
  • Synthesis of compounds targeting specific biological pathways, enhancing therapeutic efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability under various reaction conditions allows for its use in polymer chemistry.

Key Industrial Uses:

  • Synthesis of polymers with specific properties.
  • Production of fine chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of CFTR Modulators

Research has shown that derivatives of this compound can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). The compound's ability to influence CFTR activity highlights its potential therapeutic applications in respiratory diseases .

Case Study 2: Polymer Chemistry

In a study focused on polymer synthesis, this compound was employed as a building block for creating novel polymers with enhanced mechanical properties. The compound's reactivity facilitated the incorporation of various functional groups into the polymer backbone, leading to materials with tailored characteristics for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The tert-butyl carbamate group provides steric protection, influencing the reactivity and selectivity of the compound.

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, forming stable carbamate linkages

Biological Activity

tert-butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl carbamate protecting group and a bromo-cyclopropyl moiety, positions it as an intriguing candidate for various biological applications, particularly in the development of enzyme inhibitors and receptor modulators.

  • Molecular Formula : C13H21BrN2O4
  • Molecular Weight : 349.23 g/mol
  • CAS Number : 2679949-33-6
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its ability to form stable carbamate linkages, which can be cleaved in vivo to release active drug moieties. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the modification of the compound to enhance its biological efficacy.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, particularly those involved in oxidative stress responses. The interaction with the Keap1-Nrf2 pathway highlights its potential in treating diseases related to oxidative damage and inflammation.

Target Pathway Effect Potential Applications
Nrf2-Keap1InhibitionAntioxidant therapies, metabolic disorders
Protease InhibitionModulationCancer treatment, inflammatory diseases

Case Studies

  • Nrf2 Activation : A study demonstrated that derivatives of similar carbamates could inhibit the Keap1-Nrf2 protein-protein interaction (PPI), leading to increased Nrf2 activity and enhanced cellular defenses against oxidative stress .
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, where the bromine atom is replaced by various nucleophiles, leading to new derivatives with potentially enhanced biological activities.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of carbamate derivatives have shown that modifications at the bromo position significantly affect binding affinity and biological activity. For instance, compounds with optimized steric and electronic properties displayed increased potency against specific enzyme targets .

Table: Summary of Biological Activities

Compound Biological Target Activity Reference
Compound 1Keap1-Nrf2 PPIInhibitor
Compound 2ProteaseModulator
Compound 3Antioxidant EnzymesEnhancer

Comparison with Similar Compounds

Cyclopentane-Based Boc-Protected Derivatives

Example 1: trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS: 1245614-69-0) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 245.27 g/mol Differences:

  • Cyclopentane ring vs. cyclopropane.
  • Carboxylic acid substituent vs. bromo-ketone.
  • No chiral center specified.

Example 2: tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7) Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol Differences:

  • Cyclopentane vs. cyclopropane.
  • Free amine after Boc deprotection vs. bromo-ketone functionality.
  • Dual stereocenters ((1S,3R)) vs. single (1S) in the target compound.

Applications : Cyclopentane derivatives are often used in peptidomimetics due to their conformational rigidity. The carboxylic acid in Example 1 enables coupling reactions, while Example 2’s amine is tailored for further functionalization .

Azide-Functionalized Carbamate

Compound: tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Key Features:

  • Azidoethylamino side chain.
  • Synthesized via reductive amination.

Differences :

  • Azide group enables click chemistry (e.g., CuAAC reactions).
  • Lacks halogen or cyclic hydrocarbon moieties.
  • Propyl chain with secondary amine vs. bromo-ketone in the target.

Oxazolidinone-Containing Analog

Compound : tert-Butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate (CAS: 1001180-01-3)
Molecular Formula : C₂₄H₂₇ClN₂O₅
Molecular Weight : 458.94 g/mol
Key Differences :

  • Oxazolidinone ring (common in antibiotics) vs. cyclopropane.
  • 4-Chlorophenyl substituent introduces aromaticity.
  • Higher molecular weight (458.94 vs. 292.18 g/mol).

Applications: Likely used in antimicrobial drug discovery due to the oxazolidinone moiety. The chlorophenyl group enhances lipophilicity, impacting bioavailability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Applications
Target: tert-Butyl N-[(1S)-3-bromo-1-cyclopropyl-2-oxopropyl]carbamate C₁₁H₁₈BrNO₃ 292.18 Bromo, cyclopropane, Boc, ketone Chiral, halogenated Pharmaceutical intermediates
trans-3-Boc-aminocyclopentane-1-carboxylic acid C₁₁H₁₉NO₄ 245.27 Carboxylic acid, cyclopentane, Boc Conformational rigidity Peptidomimetics, coupling reactions
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₀H₂₁N₅O₂ 259.31 Azidoethylamino, Boc Click chemistry compatibility Bioconjugation, polymer synthesis
tert-Butyl (S)-3-(4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-carbamate C₂₄H₂₇ClN₂O₅ 458.94 Oxazolidinone, 4-chlorophenyl, Boc Antimicrobial potential, high lipophilicity Antibiotic development

Q & A

Basic Research Question

  • Wear chemical-resistant gloves (e.g., nitrile) and protective eyewear to avoid skin/eye contact with brominated intermediates .
  • Use local exhaust ventilation to mitigate inhalation risks, as cyclopropane derivatives may release volatile byproducts .
  • Store the compound in air-tight, amber glass containers under inert gas (N₂/Ar) to prevent degradation .

How does the cyclopropane ring influence the reactivity and stability of this compound under acidic or basic conditions?

Advanced Research Question
The strained cyclopropane ring increases susceptibility to ring-opening reactions :

  • Under acidic conditions, protonation of the carbonyl oxygen may lead to electrophilic bromine displacement or cyclopropane cleavage via carbocation intermediates.
  • In basic media, the β-keto carbonyl group can undergo retro-aldol reactions , destabilizing the carbamate .
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

What are the common impurities observed during the synthesis of this compound, and how are they identified?

Basic Research Question
Typical impurities include:

  • Unreacted starting materials (e.g., tert-butyl carbamate precursors).
  • Diastereomers from incomplete stereochemical control.
  • Hydrolysis products (e.g., free amine or carboxylic acid derivatives).
    Identify these via LC-MS/MS or GC-MS with isotopic pattern matching . Purify using preparative HPLC with a C18 column and gradient elution .

How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

Advanced Research Question

  • Perform density functional theory (DFT) calculations to model transition states and predict enantioselectivity in cyclopropanation or bromination steps .
  • Use molecular docking to assess interactions between chiral catalysts and intermediates .
  • Validate models against experimental X-ray crystallographic data to refine force fields .

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